4-bromo-1-(2-bromoethyl)-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

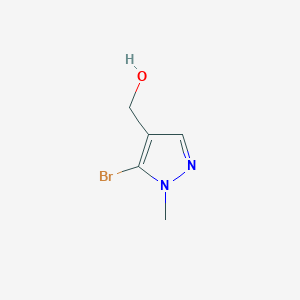

“4-bromo-1-(2-bromoethyl)-2-nitrobenzene” is a type of organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, and it has bromine and nitro functional groups attached to it .

Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions, which is the substitution of hydrogen atoms in an organic compound by bromine . In the case of bromoethyl compounds, an ethyl group (a two-carbon chain) is also attached to the benzene ring .Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring with bromine and nitro functional groups attached at the 1st and 2nd positions, and a bromoethyl group attached at the 4th position .Chemical Reactions Analysis

Brominated organic compounds can undergo various reactions. For instance, they can participate in coupling reactions, where two organic compounds are joined together with the help of a metal catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, brominated compounds are typically denser than their non-brominated counterparts due to the high atomic weight of bromine .Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(2-bromoethyl)-2-nitrobenzene involves the bromination of 2-nitrotoluene followed by alkylation with 2-bromoethanol. The resulting intermediate is then subjected to bromination to yield the final product.", "Starting Materials": [ "2-nitrotoluene", "bromine", "2-bromoethanol", "sodium hydroxide", "sulfuric acid", "water", "ice" ], "Reaction": [ "Step 1: Bromination of 2-nitrotoluene", "2-nitrotoluene is dissolved in glacial acetic acid and cooled to 0°C. Bromine is slowly added to the solution with stirring until the color of the solution changes to yellow. The reaction mixture is then stirred for an additional 30 minutes at 0°C.", "Step 2: Alkylation with 2-bromoethanol", "To the reaction mixture obtained in step 1, 2-bromoethanol is added dropwise with stirring. The reaction mixture is then heated to reflux for 4 hours. After cooling, the reaction mixture is poured into water and the resulting solid is collected by filtration.", "Step 3: Bromination of the intermediate", "The solid obtained in step 2 is dissolved in glacial acetic acid and cooled to 0°C. Bromine is slowly added to the solution with stirring until the color of the solution changes to yellow. The reaction mixture is then stirred for an additional 30 minutes at 0°C.", "The resulting product is then collected by filtration and washed with water to yield 4-bromo-1-(2-bromoethyl)-2-nitrobenzene." ] } | |

Numéro CAS |

1593858-11-7 |

Formule moléculaire |

C8H7Br2NO2 |

Poids moléculaire |

309 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.